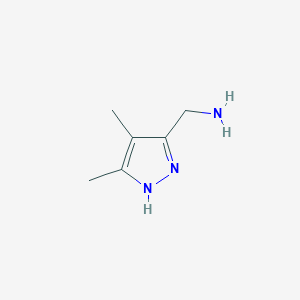

(3,4-Dimethyl-1H-pyrazol-5-yl)methanamine

Description

Properties

Molecular Formula |

C6H11N3 |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

(4,5-dimethyl-1H-pyrazol-3-yl)methanamine |

InChI |

InChI=1S/C6H11N3/c1-4-5(2)8-9-6(4)3-7/h3,7H2,1-2H3,(H,8,9) |

InChI Key |

KWIVLMWFSGZLFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NN=C1CN)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

One common method involves reductive amination of 3,4-dimethyl-1H-pyrazole-5-carbaldehyde with ammonia or a primary amine source. The aldehyde intermediate is reacted with an amine under mild acidic or neutral conditions, followed by reduction using a suitable reducing agent such as sodium cyanoborohydride or hydrogenation catalysts.

- Reaction conditions: Typically performed in ethanol or methanol solvent at temperatures ranging from room temperature to 75°C.

- Catalysts: Acid catalysts or hydrogenation catalysts (e.g., Pd/C) may be used.

- Purification: Flash chromatography or crystallization to isolate the pure amine.

Mannich-Type Reaction

Another approach is the Mannich reaction involving 3,4-dimethylpyrazole, formaldehyde, and methylamine or ammonia. This three-component condensation forms the methanamine substituent at the 5-position.

- Reagents: 3,4-dimethylpyrazole, paraformaldehyde (as formaldehyde source), and methylamine hydrochloride.

- Conditions: Heating at 60–75°C for several hours in absolute ethanol.

- Workup: Removal of solvent under reduced pressure, extraction with chloroform, washing with sodium bicarbonate and acid solutions, drying over sodium sulfate.

- Yield: High yields reported, up to 82% in similar pyrazole derivatives.

Direct Alkylation of Pyrazole

Direct alkylation of 3,4-dimethylpyrazole with chloromethylamine or related alkylating agents under basic conditions can also yield the target methanamine derivative.

- Base: Potassium carbonate or sodium hydride.

- Solvent: Polar aprotic solvents such as DMF or DMSO.

- Temperature: Room temperature to moderate heating.

- Purification: Chromatographic techniques.

Industrial Production Considerations

In industrial settings, the synthesis is optimized for scale-up with emphasis on:

- Batch or continuous flow reactors to improve reaction control.

- Catalyst selection to maximize conversion and selectivity.

- Purification techniques such as distillation, crystallization, and chromatography to achieve pharmaceutical-grade purity.

- Waste minimization and solvent recycling.

Detailed Research Findings and Data

Example Synthesis from Literature

A representative synthesis reported involves the reaction of methylamine hydrochloride and paraformaldehyde in absolute ethanol, heated at 60°C for 2 hours, followed by addition of 3,5-dimethyl-1-phenylpyrazole and further heating at 75°C for 10 hours. The product was isolated by extraction and flash chromatography, yielding the methanamine derivative as an oil with 82% yield and characterized by ^1H NMR and HRMS analysis.

| Parameter | Details |

|---|---|

| Starting materials | 3,5-Dimethyl-1-phenylpyrazole, methylamine hydrochloride, paraformaldehyde |

| Solvent | Absolute ethanol |

| Temperature | 60°C (initial), then 75°C (reaction) |

| Reaction time | 2 hours + 10 hours |

| Workup | Solvent removal, extraction with CHCl3, washing with NaHCO3 and acid, drying over Na2SO4 |

| Purification | Flash chromatography (EtOAc:hexanes 1:1) |

| Yield | 82% |

| Characterization | ^1H NMR, HRMS |

Analytical Characterization

- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Signals corresponding to methyl groups on pyrazole ring and methanamine protons.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak consistent with C6H11N3 (molecular formula).

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 3,4-Dimethylpyrazole-5-carbaldehyde, amine, reducing agent | Mild heating, ethanol solvent | 70–85 | High selectivity, mild conditions | Requires aldehyde intermediate |

| Mannich Reaction | 3,4-Dimethylpyrazole, paraformaldehyde, methylamine | 60–75°C, ethanol, several hours | Up to 82 | Simple, one-pot, good yield | Longer reaction time |

| Direct Alkylation | 3,4-Dimethylpyrazole, chloromethylamine, base | Room temp to moderate heat, DMF solvent | 60–75 | Direct, fewer steps | Requires strong base, side reactions possible |

Chemical Reactions Analysis

Types of Reactions: (3,4-Dimethyl-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce various functional groups to the methanamine moiety.

Scientific Research Applications

(3,4-Dimethyl-1H-pyrazol-5-yl)methanamine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,4-Dimethyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The pyrazole ring provides a stable scaffold that can be further modified to enhance binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Substituent Variations

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS RN |

|---|---|---|---|---|

| (3,4-Dimethyl-1H-pyrazol-5-yl)methanamine | C₆H₁₁N₃ | 125.18 | 3,4-dimethyl | Not provided |

| This compound dihydrochloride | C₆H₁₃Cl₂N₃O | 250.13 | 3,4-dimethyl; hydrochloride salt | Not provided |

| [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine | C₆H₈F₃N₃ | 179.15 | 1-methyl; 4-CF₃ | 1823875-42-8 |

| (3-Ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine | C₈H₁₅N₃O | 169.22 | 1-methyl; 3-ethyl; 5-methoxy | 1432681-34-9 |

Key Observations :

- Substituent Effects: The 3,4-dimethyl groups in the target compound likely enhance steric hindrance compared to analogues with smaller substituents (e.g., 1-methyl or methoxy groups). This may reduce reactivity in bulky environments but improve stability . The methoxy group in (3-Ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine may improve solubility in organic solvents and influence hydrogen-bonding interactions .

Example Syntheses :

Biological Activity

(3,4-Dimethyl-1H-pyrazol-5-yl)methanamine is an organic compound notable for its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : CHN

- Molecular Weight : 125.17 g/mol

- Structure : The compound features a pyrazole ring with two methyl groups at the 3 and 4 positions and a methanamine functional group. This unique structure enhances its lipophilicity and stability, which are advantageous for biological interactions.

Biological Activity Overview

Research indicates that this compound may act as a biochemical probe or inhibitor in various biological pathways. Its ability to selectively interact with molecular targets such as enzymes and receptors suggests potential applications in drug development.

- Enzymatic Inhibition : The compound has been shown to influence enzymatic activities by selectively binding to specific enzymes, potentially modulating their functions.

- Receptor Interaction : Preliminary studies suggest that it may interact with certain receptors involved in signaling pathways, which could lead to therapeutic effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies focus on how variations in the chemical structure affect the compound's activity.

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (1-Methyl-1H-pyrazol-4-yl)methanamine | 400877-05-6 | 0.83 |

| (1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride | 1107601-70-6 | 0.82 |

| (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine | 352018-93-0 | 0.81 |

| (1-Ethyl-1H-pyrazol-4-yl)methanamine | 856696-09-8 | 0.75 |

The presence of methyl groups at the 3 and 4 positions distinguishes this compound from other pyrazole derivatives, contributing to its unique properties and biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives similar to this compound. For example:

- N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides : These compounds demonstrated significant antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. They affected mTORC1 activity and induced autophagy, suggesting a novel mechanism of action against cancer cells under metabolic stress .

- Pyrazole-linked Benzimidazole Derivatives : Another study evaluated pyrazole derivatives for their anticancer effects on various cell lines, showing promising results with significant inhibition of cancer cell proliferation .

Enzymatic Assays

In vitro assays have been conducted to assess the interaction of this compound with specific enzymes:

- Inhibition Studies : The compound's ability to inhibit certain kinases was evaluated, revealing IC50 values that indicate its potential as a therapeutic agent targeting specific cancer pathways .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the structure. Key signals include:

- X-ray Crystallography : For unambiguous confirmation, single crystals can be grown via slow evaporation in ethanol. Refinement using SHELXL (via Olex2 or similar software) ensures accurate bond-length and angle measurements .

How can researchers resolve contradictions in spectral data or crystallographic refinement results?

Advanced Research Focus

Contradictions may arise from:

- Polymorphism : Different crystal packing (e.g., solvent inclusion) alters unit-cell parameters. Use multiple solvents for crystallization and compare datasets .

- Dynamic Effects in NMR : Rotameric equilibria in the methanamine group can split signals. Variable-temperature NMR (e.g., 25°C to −40°C) can resolve this .

- Disordered Atoms in Crystallography : Apply SHELXL’s PART and SIMU commands to model disorder, and validate using R-factor convergence (<5% difference) .

What computational methods are suitable for predicting the reactivity or stability of this compound?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model the compound’s electrostatic potential surface .

- Molecular Dynamics (MD) Simulations : Assess stability in biological membranes (e.g., for drug design) using GROMACS. Parameters for the pyrazole ring can be derived from the CHARMM force field .

- PubChem Data : Cross-reference computed properties (e.g., logP, pKa) with experimental values to validate models .

How can researchers design derivatives of this compound for biological activity studies?

Q. Advanced Research Focus

- Rational Design : Target modifications at the:

- Screening Workflow :

- Synthesize derivatives via parallel combinatorial chemistry.

- Test in vitro against target enzymes (e.g., kinases) using fluorescence-based assays.

- Perform SAR analysis using IC50 values and molecular docking (AutoDock Vina) to correlate activity with structural features .

What strategies mitigate challenges in scaling up the synthesis of this compound?

Q. Advanced Research Focus

- Continuous Flow Reactors : Improve yield and reduce side reactions by controlling residence time and temperature .

- Purification : Use preparative HPLC with a C18 column (ACN/H2O gradient) for high-purity isolation.

- Byproduct Analysis : Identify impurities via LC-MS/MS and adjust stoichiometry (e.g., excess amine for reductive amination) .

How does the steric and electronic environment of the pyrazole ring influence the compound’s chemical behavior?

Q. Advanced Research Focus

- Steric Effects : The 3,4-dimethyl groups hinder electrophilic substitution at adjacent positions, directing reactions to the 5-methanamine site .

- Electronic Effects : The electron-donating methyl groups increase pyrazole ring electron density, enhancing susceptibility to oxidation (e.g., with H2O2 to form pyrazole-N-oxide derivatives) .

- Tautomerism : The 1H-pyrazole tautomer is stabilized by intramolecular hydrogen bonding, confirmed via IR spectroscopy (N-H stretch at ~3400 cm⁻¹) .

What are the best practices for storing and handling this compound to ensure stability?

Q. Basic Research Focus

- Storage : Keep in amber vials under inert gas (Ar/N2) at −20°C to prevent oxidation of the methanamine group .

- Handling : Use anhydrous solvents in reactions to avoid hydrolysis.

- Stability Monitoring : Perform periodic NMR checks (e.g., every 6 months) to detect degradation (e.g., NH2 → NHCOCH3 via acetylation in humid conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.